molecular formula C16H11ClN2O2 B3058003 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid CAS No. 871366-56-2

4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid

Cat. No.: B3058003
CAS No.: 871366-56-2
M. Wt: 298.72 g/mol
InChI Key: CSDGKFGDWSKXIS-UHFFFAOYSA-N
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Description

“4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid” is a chemical compound that has been studied for its potential antimicrobial properties . It has an empirical formula of C16H11ClN2O2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, hydrazone derivatives of 4-[4-formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid have been synthesized from commercially available starting materials and reagents using benign reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring attached to a benzoic acid group, with a chlorophenyl group also attached to the pyrazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, similar compounds such as pyrazole derivatives have been synthesized and tested against various bacterial strains .

Scientific Research Applications

Novel Methodologies in Chemical Synthesis

  • A study by Rodríguez, Quiroga-Suavita, & Dotor Robayo (2022) highlights the use of pyrazole derivatives in synthesizing specific compounds. The research reports a novel methodology for synthesizing derivatives related to the benzofuran-imidazole nucleus.

Molecular Interaction and Drug Design

  • Research by Shubhangi et al. (2019) focuses on molecular interactions of pyrazole-based drug candidates. The study explores in silico analysis, revealing interaction behaviors with DNA gyrase, an important target in drug design.

Anticancer Activity

  • A study by Jing et al. (2012) examines the synthesis and cancer inhibitory activity of pyrazolone derivatives. The research evaluates the antitumor activity of these compounds, suggesting their potential as lung cancer inhibitory agents.

Crystal Structure Analysis

  • The research by Kumarasinghe, Hruby, & Nichol (2009) and others focuses on the crystal structure analysis of pyrazole derivatives. These studies are crucial in understanding the molecular architecture and potential applications in material science.

Optical Nonlinearity Studies

  • A study by Chandrakantha et al. (2013) investigates the optical nonlinearity of pyrazole-4-ethyl carboxylates. This research is significant in exploring the applications of these compounds in optical limiting technologies.

Hirshfeld Surface Analysis

  • Research such as Naveen et al. (2018) delves into the structural elucidation and Hirshfeld surface analysis of pyrazole derivatives. This type of analysis is crucial for understanding intermolecular interactions in the solid state.

Antimalarial Activity

  • The study by Shaikh et al. (2021) explores the synthesis and antimalarial activity of pyrazolones and their metal complexes, highlighting the potential of these compounds in treating malaria.

Future Directions

The future directions for research on “4-[4-(4-Chlorophenyl)-1H-pyrazol-1-YL]benzoic acid” could include further studies on its antimicrobial properties, as well as investigations into its potential uses in the development of new antibiotics .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-14-5-1-11(2-6-14)13-9-18-19(10-13)15-7-3-12(4-8-15)16(20)21/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDGKFGDWSKXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)C3=CC=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409204
Record name 4-[4-(4-chlorophenyl)pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871366-56-2
Record name 4-[4-(4-chlorophenyl)pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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